![molecular formula C9H12ClN3 B1413137 (1-Methyl-1H-indazol-5-yl)methanamine hydrochloride CAS No. 1956369-81-5](/img/structure/B1413137.png)
(1-Methyl-1H-indazol-5-yl)methanamine hydrochloride
Overview
Description
“(1-Methyl-1H-indazol-5-yl)methanamine hydrochloride” is a chemical compound with the molecular formula C8H10ClN3 . It is a solid substance at room temperature .
Molecular Structure Analysis
The molecular structure of “(1-Methyl-1H-indazol-5-yl)methanamine hydrochloride” consists of a central indazole ring, which is a bicyclic compound consisting of fused benzene and pyrazole rings. Attached to this ring at the 5-position is a methanamine group, and a methyl group is attached to the nitrogen atom of the indazole ring .
Physical And Chemical Properties Analysis
“(1-Methyl-1H-indazol-5-yl)methanamine hydrochloride” has a molecular weight of 183.64 g/mol . It is a solid at room temperature . More detailed physical and chemical properties would require experimental determination or computational prediction.
Scientific Research Applications
Antimicrobial Activities
The compound has been investigated for antimicrobial properties. For instance, derivatives of methanamine, such as those incorporating a 1,2,3-triazole moiety, have shown moderate to very good antibacterial and antifungal activities, suggesting potential utility in combating pathogenic strains (Thomas, Adhikari, & Shetty, 2010).
Synthesis and Characterization
Research has focused on the synthesis and characterization of various derivatives of methanamine. For example, the synthesis of N,N-dibenzyl-1-(1-[(4-methyl-2-phenyl-4,5-dihydrooxazol-4-yl)methyl)]-1H-1,2,3-triazol-4-yl)methanamine provided insights into the compound's structure through NMR spectroscopy and Elemental Analysis (Younas, Abdelilah, & Anouar, 2014).
Pharmacological Profile
Studies have explored the pharmacological profile of related compounds, such as YM348, a 5-HT2C receptor agonist. These studies have revealed the compound's potential in inducing certain physiological responses, like penile erections and hypolocomotion in rats, which may have implications for understanding neurological and psychological processes (Kimura et al., 2004).
Monoamine Oxidase B Inhibition
Research on indazole- and indole-carboxamides, which are structurally related to methanamine derivatives, has shown them to be potent inhibitors of monoamine oxidase B (MAO-B). This suggests potential applications in treating neurological disorders (Tzvetkov et al., 2014).
Antidepressant-like Activity
Certain derivatives of methanamine have been identified as serotonin 5-HT1A receptor-biased agonists with robust antidepressant-like activity. These compounds could be promising candidates for antidepressant drugs (Sniecikowska et al., 2019).
SIRT1 Inhibition for Anticancer Properties
A series of methanamine derivatives have been synthesized and evaluated for anticancer properties through SIRT1 inhibition, indicating the potential of these compounds in cancer treatment (Panathur et al., 2013).
properties
IUPAC Name |
(1-methylindazol-5-yl)methanamine;hydrochloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11N3.ClH/c1-12-9-3-2-7(5-10)4-8(9)6-11-12;/h2-4,6H,5,10H2,1H3;1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FSOKRURVYHQHLG-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=C(C=C(C=C2)CN)C=N1.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H12ClN3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
197.66 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
(1-Methyl-1H-indazol-5-yl)methanamine hydrochloride |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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